molecular formula C27H31NO B14305613 4-[Bis(4-butylphenyl)amino]benzaldehyde CAS No. 124538-01-8

4-[Bis(4-butylphenyl)amino]benzaldehyde

Katalognummer: B14305613
CAS-Nummer: 124538-01-8
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: OICMFXKNRILTOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Bis(4-butylphenyl)amino]benzaldehyde is an organic compound with the molecular formula C27H31NO It is characterized by the presence of a benzaldehyde group substituted with a bis(4-butylphenyl)amino group

Vorbereitungsmethoden

The synthesis of 4-[Bis(4-butylphenyl)amino]benzaldehyde typically involves the reaction of 4-butylaniline with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

4-[Bis(4-butylphenyl)amino]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-[Bis(4-butylphenyl)amino]benzaldehyde has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving the interaction of organic compounds with biological systems.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-[Bis(4-butylphenyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions can influence biological processes and pathways, making it a valuable tool in research.

Vergleich Mit ähnlichen Verbindungen

4-[Bis(4-butylphenyl)amino]benzaldehyde can be compared with other similar compounds, such as:

    4-[Bis(4-bromophenyl)amino]benzaldehyde: Similar structure but with bromine substituents.

    4-[Bis(2-pyridinylmethyl)amino]benzaldehyde: Contains pyridine rings instead of butyl groups.

    4-[Bis(2-acetyloxyethyl)amino]benzaldehyde: Contains acetyloxyethyl groups instead of butyl groups.

These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and reactivity

Eigenschaften

CAS-Nummer

124538-01-8

Molekularformel

C27H31NO

Molekulargewicht

385.5 g/mol

IUPAC-Name

4-(4-butyl-N-(4-butylphenyl)anilino)benzaldehyde

InChI

InChI=1S/C27H31NO/c1-3-5-7-22-9-15-25(16-10-22)28(27-19-13-24(21-29)14-20-27)26-17-11-23(12-18-26)8-6-4-2/h9-21H,3-8H2,1-2H3

InChI-Schlüssel

OICMFXKNRILTOV-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CCCC)C3=CC=C(C=C3)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.